Chrysanthellin B

Übersicht

Beschreibung

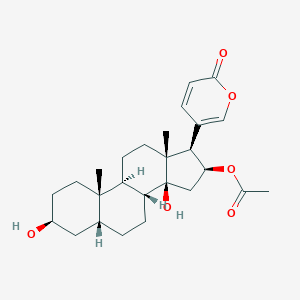

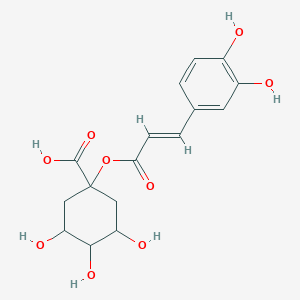

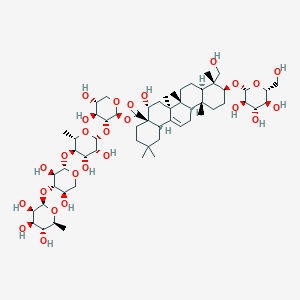

Chrysanthellin B is a triterpenoid saponin . It has a complex structure with a total of 187 bonds, including 93 non-H bonds, 2 multiple bonds, 13 rotatable bonds, 2 double bonds, 10 six-membered rings, 4 ten-membered rings, 1 aliphatic ester, 15 hydroxyl groups, 2 primary alcohols, and 13 secondary alcohols .

Molecular Structure Analysis

Chrysanthellin B has a molecular formula of C58H94O26 . Its structure contains multiple functional groups and rings, including 2 double bonds, 10 six-membered rings, 4 ten-membered rings, 1 aliphatic ester, 15 hydroxyl groups, 2 primary alcohols, and 13 secondary alcohols .Physical And Chemical Properties Analysis

Chrysanthellin B has a density of 1.5±0.1 g/cm³, a refractive index of 1.640, and a molar refractivity of 289.9±0.4 cm³ . It also has a polar surface area of 413 Ų, a polarizability of 114.9±0.5 10^-24 cm³, a surface tension of 83.0±5.0 dyne/cm, and a molar volume of 804.3±5.0 cm³ .Wissenschaftliche Forschungsanwendungen

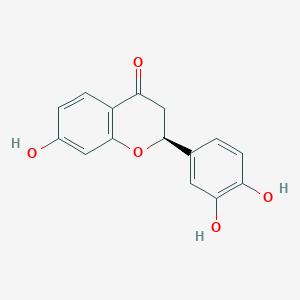

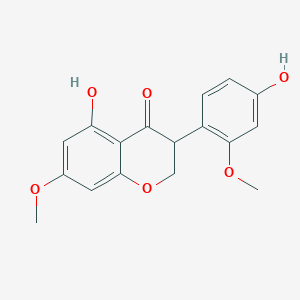

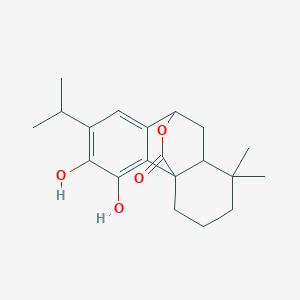

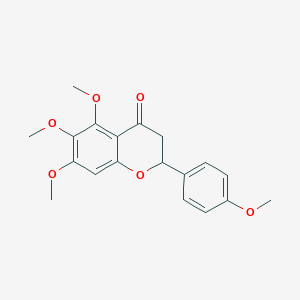

Pharmacological and Therapeutic Properties : Chrysin, a flavonoid, exhibits significant pharmacological properties, including cytotoxic and anti-inflammatory functions. It's effective in treating degenerative disorders, with its antioxidant and disease-preventing abilities attributed to its structural diversity (Naz et al., 2019).

Effect on Plant Development : Research on Chrysanthemum indicates that different light qualities can affect the flowering process, involving phytochrome-mediated regulation. This finding suggests potential agricultural applications for Chrysanthellin B in optimizing plant growth (Higuchi et al., 2012).

Dermatological Applications : A randomized placebo-controlled trial revealed that a plant extract containing Chrysanthellin B effectively treats rosacea. This application underlines its potential in dermatology and skin care (Rigopoulos et al., 2005).

Antidepressant Effects : Chrysin demonstrates antidepressant-like effects in mice, suggesting its potential for treating or supplementing depression treatment (Filho et al., 2016).

Inhibition of Xanthine Oxidase Activity : Chrysin can inhibit xanthine oxidase activity, a key enzyme in gout pathogenesis. This finding indicates its potential use in gout treatment (Lin et al., 2015).

Impact on Bioactive Components Under UV-B Radiation : Studies on Chrysanthemum morifolium Ramat show that UV-B radiation can induce variations in bioactive components, suggesting potential applications in enhancing the production of these components (Yang et al., 2018).

Antitumor Effect : Chrysin's potent antitumor effect has been widely recognized, making it a candidate for cancer therapy. Its multiple therapeutic properties, such as anti-inflammatory and antioxidant activities, contribute to its effectiveness against various cancers (Kultz et al., 2019).

Saponin Structure Analysis : The structure of Chrysantellin B, isolated from Chrysanthellum procumbens Rich, has been determined. Understanding its structure is crucial for exploring its potential applications (Becchi et al., 1980).

Molecular Mechanism of Action : Chrysin's molecular mechanisms include antioxidant, anti-inflammatory, anticancer, and antiviral activities. Studies also focus on its bioavailability and potential as a drug delivery agent (Mani & Natesan, 2018).

Inflammatory Response Inhibition : Chrysanthemum indicum Linné extract, containing Chrysantellin B, can suppress NF-kappaB and MAPKs activation in macrophages, indicating its anti-inflammatory potential (Cheon et al., 2009).

Hepatoprotective and Antioxidant Status : Chrysin has shown hepatoprotective and antioxidant properties in rats, suggesting its potential in treating liver diseases (Pushpavalli et al., 2010).

Nutritional and Active Ingredient Content Under UV-B : Enhanced UV-B radiation affects the nutritional and active ingredient contents in medicinal chrysanthemum, pointing to its potential in optimizing plant-based medicinal products (Ma et al., 2016).

Virus Resistance in Chrysanthemum : Genetic engineering approaches have been explored to produce Chrysanthemum resistant to Chrysanthemum virus B, highlighting another agricultural application of Chrysantellin B (Mitiouchkina et al., 2018).

Effect on Pot Chrysanthemum Production : Research on nitrogen and sulfur applications shows significant effects on pot chrysanthemum production, which could have implications for optimizing cultivation practices (Macz et al., 2001).

Electrochemical Fingerprints of Chrysanthemums : Studies using the Belousov–Zhabotinskii oscillation system have demonstrated the potential for identifying Chrysanthemums from different regions based on their electrochemical fingerprints (Cheng et al., 2011).

Chrysin Delivery Systems : Research on self-assembled bovine serum albumin nanoparticles for Chrysin delivery suggests potential applications in antitumor therapies (Ferrado et al., 2019).

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5R)-3-[(2R,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bR)-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94O26/c1-23-34(64)37(67)40(70)48(77-23)82-45-28(62)21-75-47(43(45)73)81-44-24(2)78-49(42(72)39(44)69)83-46-35(65)27(61)20-76-51(46)84-52(74)58-16-15-53(3,4)17-26(58)25-9-10-31-54(5)13-12-33(80-50-41(71)38(68)36(66)29(19-59)79-50)55(6,22-60)30(54)11-14-56(31,7)57(25,8)18-32(58)63/h9,23-24,26-51,59-73H,10-22H2,1-8H3/t23-,24-,26+,27+,28+,29+,30+,31+,32+,33-,34-,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46+,47-,48+,49+,50-,51-,54-,55-,56+,57+,58+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGIVKPPGCCJNP-CWXHWKGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)CO)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@H]2[C@@H](CO[C@H]([C@@H]2O)O[C@H]3[C@@H](O[C@@H]([C@@H]([C@@H]3O)O)O[C@@H]4[C@H]([C@@H](CO[C@H]4OC(=O)[C@]56CCC(C[C@@H]5C7=CC[C@@H]8[C@]9(CC[C@@H]([C@@]([C@@H]9CC[C@]8([C@@]7(C[C@H]6O)C)C)(C)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1207.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chrysanthellin B | |

CAS RN |

74411-65-7 | |

| Record name | Olean-12-en-28-oic acid, 3-(β-d-glucopyranosyloxy)-16,23-dihydroxy-, O-6-deoxy-α-l-mannopyranosyl-(1→3)-O-β-d-xylopyranosyl-(1→4)-O-6-deoxy-α-l-mannopyranosyl-(1→2)-β-d-xylopyranosyl ester, (3β,4α,16α)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.